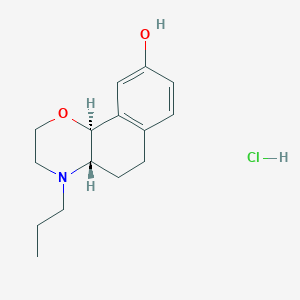
ent-Naxagolide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Naxagolide (hydrochloride): is a dopamine D2-receptor agonist. It is primarily used in the study of extrapyramidal diseases and Parkinson’s syndrome . This compound is known for its potential therapeutic applications in neurology, particularly in the treatment of disorders related to dopamine dysfunction .
Preparation Methods
The synthesis of ent-Naxagolide (hydrochloride) involves several steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
ent-Naxagolide (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ent-Naxagolide (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ent-Naxagolide (hydrochloride) involves its binding to dopamine D2 receptors, which are G-protein-coupled receptors involved in the regulation of neurotransmitter release . By activating these receptors, ent-Naxagolide (hydrochloride) can modulate dopamine signaling pathways, leading to changes in neuronal activity and behavior . This mechanism is particularly relevant in the context of Parkinson’s disease, where dopamine deficiency is a key pathological feature .
Comparison with Similar Compounds
ent-Naxagolide (hydrochloride) can be compared with other dopamine receptor agonists, such as:
Naxagolide (hydrochloride): Similar in structure but may have different pharmacokinetic properties.
Ropinirole: Similar therapeutic applications but distinct in its molecular structure and receptor affinity.
The uniqueness of ent-Naxagolide (hydrochloride) lies in its specific binding affinity and efficacy at dopamine D2 receptors, which may offer advantages in certain therapeutic contexts .
Properties
Molecular Formula |
C15H22ClNO2 |
|---|---|
Molecular Weight |
283.79 g/mol |
IUPAC Name |
(4aS,10bS)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m0./s1 |
InChI Key |
NNEACMQMRLNNIL-YYLIZZNMSA-N |
Isomeric SMILES |
CCCN1CCO[C@@H]2[C@@H]1CCC3=C2C=C(C=C3)O.Cl |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)

![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)



![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)

